Cas no 1806067-09-3 (5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
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- インチ: 1S/C8H4BrF3N2/c9-4-3-14-5(1-2-13)6(7(4)10)8(11)12/h3,8H,1H2
- InChIKey: WTLFWUSELZNTTD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(CC#N)C(C(F)F)=C1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.7
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059992-1g |
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile |
1806067-09-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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6. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrileに関する追加情報
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1806067-09-3, known as 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups, along with an acetonitrile moiety. The combination of these functional groups makes it a versatile building block for various applications.
Recent studies have highlighted the potential of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups such as bromine and fluorine enhances the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmacological research. Additionally, the acetonitrile group contributes to the molecule's solubility and stability, which are critical properties for drug candidates.
One of the most notable advancements involving this compound is its role in the synthesis of novel heterocyclic compounds. Researchers have utilized 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile as a key intermediate in the construction of complex molecular frameworks. These frameworks have shown promise in inhibiting enzymes associated with cancer and inflammatory diseases, underscoring the compound's potential therapeutic value.
From a synthetic perspective, the preparation of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile involves a multi-step process that typically begins with the bromination of a pyridine derivative. The subsequent introduction of the difluoromethyl and fluorine substituents requires precise control over reaction conditions to ensure high yields and purity. The final step involves the installation of the acetonitrile group, which is achieved through nucleophilic substitution or other suitable methods.
The physicochemical properties of this compound have been extensively studied to optimize its performance in various applications. For instance, its high thermal stability makes it suitable for use in high-throughput screening assays, where robustness is essential. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and materials science.
Looking ahead, ongoing research is focused on enhancing the bioavailability and efficacy of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile through structural modifications. By tweaking the substituents on the pyridine ring or incorporating additional functional groups, scientists aim to unlock new therapeutic potentials while maintaining the molecule's core advantages.
In conclusion, 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of functional groups and favorable properties positions it as a cornerstone in contemporary chemical research. As advancements in medicinal chemistry continue to unfold, this compound is poised to play an increasingly pivotal role in shaping future therapeutic interventions.
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